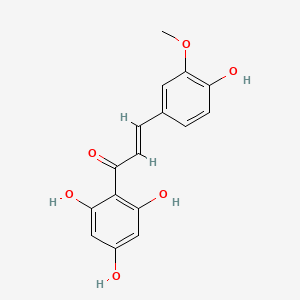

Homoeriodictyol chalcone

Description

4,2',4',6'-Tetrahydroxy-3-methoxychalcone has been reported in Cunila with data available.

Properties

CAS No. |

25515-47-3 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+ |

InChI Key |

WQWVIIRCVOZVPN-HWKANZROSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Precursor: A Technical Guide to the Discovery and Natural Sources of Homoeriodictyol Chalcone

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core aspects of homoeriodictyol (B191827) chalcone (B49325), a naturally occurring phenylpropanoid and a key intermediate in the biosynthesis of the flavanone (B1672756) homoeriodictyol. This document provides a detailed exploration of its discovery, primary natural sources, and the experimental methodologies crucial for its study. Quantitative data, where available, is presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Significance

The discovery of homoeriodictyol chalcone is intrinsically linked to the study of its cyclic counterpart, the flavanone homoeriodictyol. Homoeriodictyol was first identified in the leaves of Eriodictyon californicum, commonly known as Yerba Santa. The existence of the chalcone as an open-chain precursor was later understood with the elucidation of the flavonoid biosynthetic pathway. Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form homoeriodictyol chalcone. This chalcone then undergoes rapid isomerization, facilitated by the enzyme chalcone isomerase (CHI), to form the flavanone homoeriodictyol.

While the flavanone form has been the primary focus of much research due to its taste-modifying and potential therapeutic properties, the chalcone itself is a molecule of significant interest. Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Therefore, understanding the natural occurrence and isolation of homoeriodictyol chalcone is crucial for exploring its full therapeutic potential.

Natural Sources

Homoeriodictyol chalcone is found in a variety of plant species, often alongside its flavanone isomer. The primary and most well-documented source is the genus Eriodictyon, native to North America.

Table 1: Principal Natural Sources of Homoeriodictyol Chalcone

| Plant Genus | Plant Species | Common Name | Family | Primary Plant Part |

| Eriodictyon | E. californicum | Yerba Santa | Boraginaceae | Leaves |

| E. angustifolium | Narrowleaf Yerba Santa | Boraginaceae | Leaves | |

| E. trichocalyx | Hairy Yerba Santa | Boraginaceae | Leaves | |

| E. crassifolium | Thickleaf Yerba Santa | Boraginaceae | Leaves | |

| Zuccagnia | Z. punctata | Fabaceae (Leguminosae) | Aerial parts | |

| Glycyrrhiza | G. glabra | Licorice | Fabaceae (Leguminosae) | Roots |

While these plants are known to contain the biosynthetic machinery for producing homoeriodictyol chalcone, the concentration of the chalcone form itself is often low due to its rapid conversion to the more stable flavanone.

Quantitative Data

Specific quantitative data on the concentration of homoeriodictyol chalcone in various plant materials is limited in the existing literature. Most studies focus on the quantification of the more abundant flavanone, homoeriodictyol. However, total flavonoid and phenolic content for some source plants have been reported, providing an indirect measure of the potential presence of chalcone precursors.

Table 2: Total Flavonoid and Phenolic Content in Eriodictyon californicum

| Analytical Method | Total Phenolic Content (μg GAE/mg extract) | Total Flavonoid Content (μg QE/mg extract) | Reference |

| Folin-Ciocalteu Assay | 78.58 ± 0.016 | - | [1][2] |

| Aluminum Chloride Colorimetric Assay | - | 6.76 ± 0.003 | [1][2] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

It is important to note that these values represent the total phenolic and flavonoid content and not the specific concentration of homoeriodictyol chalcone. The development of sensitive and specific analytical methods is crucial for the accurate quantification of this transient chalcone in plant extracts.

Experimental Protocols

The extraction and isolation of homoeriodictyol chalcone require careful consideration of its potential for isomerization. The following are detailed methodologies adapted from protocols for flavonoid extraction from Eriodictyon species.

Extraction Methodologies

Protocol 1: Soxhlet Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Eriodictyon californicum) at room temperature and grind into a coarse powder.

-

Extraction: Place 100 g of the powdered material in a cellulose (B213188) thimble and perform Soxhlet extraction with 1 L of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for 8-12 hours.

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Prepare the plant material as described in Protocol 1.

-

Extraction: Suspend 10 g of the powdered material in 200 mL of 80% ethanol.

-

Sonication: Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1.

Isolation and Purification

Protocol 3: Column Chromatography

-

Adsorbent Preparation: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) and then methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Purification: Combine the fractions containing the desired chalcone and further purify by recrystallization or preparative HPLC.

Characterization

The structure of isolated homoeriodictyol chalcone can be confirmed using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the chalcone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Biosynthetic Pathway of Homoeriodictyol Chalcone

References

The Pivotal Role of Homoeriodictyol Chalcone in Flavonoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827) chalcone (B49325), a hydroxylated and methoxylated chalconoid, serves as a crucial intermediate in the biosynthesis of a specific subset of flavonoids. Its strategic position in the phenylpropanoid pathway makes it a key precursor to homoeriodictyol, a flavanone (B1672756) with demonstrated and potential therapeutic applications. This technical guide provides an in-depth exploration of the enzymatic synthesis and conversion of homoeriodictyol chalcone, detailing the associated enzymes, reaction kinetics, and relevant signaling pathways. This document is intended to be a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Flavonoid Biosynthesis Pathway: The Central Role of Homoeriodictyol Chalcone

Homoeriodictyol chalcone is synthesized from L-tyrosine through the general phenylpropanoid pathway. The dedicated steps leading to and from homoeriodictyol chalcone are catalyzed by a series of well-characterized enzymes. The pathway begins with the conversion of L-tyrosine to ferulic acid, which is then activated to its CoA-thioester, feruloyl-CoA.

The core of this pathway involves two key enzymatic steps:

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form homoeriodictyol chalcone. CHS exhibits a degree of substrate promiscuity, and specific CHS variants can be engineered for enhanced production of specific chalcones.[1][2]

-

Chalcone Isomerase (CHI): Following its synthesis, homoeriodictyol chalcone undergoes intramolecular cyclization to form the flavanone, (2S)-homoeriodictyol. This reaction can occur spontaneously but is significantly accelerated by CHI.[1][3]

Quantitative Data

The heterologous production of homoeriodictyol has been achieved in engineered microorganisms, providing valuable quantitative data on the efficiency of the biosynthetic pathway.

| Organism | Precursor | Product | Titer (mg/L) | Reference |

| Escherichia coli | Glycerol | Homoeriodictyol | 17 | [4] |

| Escherichia coli | Ferulic acid | Homoeriodictyol | 52 | [4] |

| Streptomyces albidoflavus | L-tyrosine | Homoeriodictyol | 1.34 | [5][6] |

While specific kinetic parameters for the enzymatic conversion of feruloyl-CoA to homoeriodictyol chalcone by plant-derived chalcone synthase are not extensively documented, studies on CHS from various sources with similar substrates provide an insight into the enzyme's efficiency. Similarly, the kinetic data for the specific isomerization of homoeriodictyol chalcone by CHI is an area for further investigation. Research on bacterial CHIs has shown their potential for converting various chalcones, including homoeriodictyol chalcone, with high efficiency.[1]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source Organism | Reference |

| Feruloyl-CoA synthetase (FCS) | Ferulic acid | 390 | 67.7 | 0.17 | Streptomyces sp. | [7][8] |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | - | - | - | - | [9] |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | - | - | - | - | [10] |

Experimental Protocols

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted for the in vitro assay of CHS activity with feruloyl-CoA as a substrate.

Materials:

-

Purified recombinant Chalcone Synthase (CHS)

-

Feruloyl-CoA solution (1 mM in 10 mM sodium phosphate (B84403) buffer, pH 6.8)

-

Malonyl-CoA solution (10 mM in 10 mM sodium phosphate buffer, pH 6.8)

-

Reaction buffer (100 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

-

Stopping solution (20% v/v acetic acid in methanol)

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

88 µL of reaction buffer

-

5 µL of feruloyl-CoA solution (final concentration: 50 µM)

-

5 µL of malonyl-CoA solution (final concentration: 500 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of purified CHS enzyme (final concentration ~1-5 µg).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the stopping solution.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of homoeriodictyol chalcone.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 20% to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 370 nm (the characteristic absorbance maximum for chalcones)

Chalcone Isomerase (CHI) Activity Assay

This protocol describes the assay for measuring the conversion of homoeriodictyol chalcone to homoeriodictyol.

Materials:

-

Purified recombinant Chalcone Isomerase (CHI)

-

Homoeriodictyol chalcone solution (1 mM in DMSO)

-

Reaction buffer (100 mM potassium phosphate buffer, pH 7.5)

-

Ethyl acetate (B1210297)

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

188 µL of reaction buffer

-

2 µL of homoeriodictyol chalcone solution (final concentration: 10 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of purified CHI enzyme (final concentration ~5-10 µg).

-

Incubate the reaction at 30°C for 10 minutes.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper ethyl acetate layer and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 100 µL of methanol (B129727) for HPLC analysis.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 288 nm (the characteristic absorbance maximum for flavanones)

Signaling Pathways

Flavonoids, including methylated derivatives like homoeriodictyol, are increasingly recognized for their roles as signaling molecules in both plants and animals. Their effects are often attributed to their antioxidant properties and their ability to modulate key signaling cascades.

Regulation of Reactive Oxygen Species (ROS) Signaling

Homoeriodictyol and its non-methylated precursor, eriodictyol, have been shown to modulate cellular responses to oxidative stress. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13]

-

Mechanism: Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their upregulation and enhanced cellular protection against ROS.[12][13] Eriodictyol has been demonstrated to induce the nuclear translocation of Nrf2 and upregulate phase II antioxidant enzymes.[13]

Modulation of Auxin Transport

Flavonoids are known to act as endogenous regulators of polar auxin transport, a critical process for plant growth and development. By influencing auxin gradients, flavonoids can impact processes such as root development, gravitropism, and shoot branching.[14][15][16]

-

Mechanism: Flavonoids can inhibit the activity of proteins involved in auxin efflux, such as members of the PIN-FORMED (PIN) family of auxin transporters. This inhibition leads to localized changes in auxin concentration, thereby modulating developmental processes. While direct studies on homoeriodictyol are limited, its structural similarity to other active flavonoids suggests a potential role in auxin transport regulation.

Experimental Workflow

A typical workflow for the production, purification, and characterization of homoeriodictyol chalcone and its derivatives involves several key stages, from gene cloning to bioactivity assessment.

Conclusion

Homoeriodictyol chalcone stands as a pivotal intermediate in the biosynthesis of methylated flavonoids. Understanding its formation and conversion is essential for the metabolic engineering of microorganisms for the production of high-value flavanones and for exploring the therapeutic potential of these natural products. While significant progress has been made in elucidating the biosynthetic pathway and developing production platforms, further research is needed to fully characterize the kinetics of the enzymes involved and to unravel the specific signaling roles of homoeriodictyol and its derivatives. This guide provides a solid foundation for researchers to build upon in this exciting and rapidly advancing field.

References

- 1. Discovery of Novel Bacterial Chalcone Isomerases by a Sequence‐Structure‐Function‐Evolution Strategy for Enzymatic Synthesis of (S)‐Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymes do what is expected (chalcone isomerase versus chorismate mutase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids Act as Negative Regulators of Auxin Transport in Vivo in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Flavonoids act as negative regulators of auxin transport in vivo in arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Homoeriodictyol Chalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol chalcone (B49325), also known as 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a flavonoid precursor with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary biological activities attributed to chalcones, with a focus on antioxidant, anti-inflammatory, and anticancer properties. Due to a lack of specific experimental data for Homoeriodictyol chalcone in the current body of scientific literature, this document presents quantitative data from structurally similar chalcone analogues to provide an indication of potential bioactivity. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are included to facilitate further research into this compound.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Homoeriodictyol chalcone (CAS 52218-19-6) is a specific chalcone that, based on its chemical structure, is predicted to share these biological properties. This guide aims to provide a comprehensive resource for researchers interested in investigating the therapeutic potential of Homoeriodictyol chalcone.

Quantitative Data on Biological Activities of Structurally Similar Chalcones

Table 1: Antioxidant Activity of Chalcone Analogues

| Chalcone Derivative | Assay | IC50 Value | Reference |

| 2',4'-Dihydroxy-3,4-dimethoxychalcone | ABTS Radical Scavenging | Lower activity than Butein | [3] |

| Butein (2',3,4,4'-Tetrahydroxychalcone) | ABTS Radical Scavenging | Higher activity than 2',4'-Dihydroxy-3,4-dimethoxychalcone | [3] |

| 2',4',4-Trihydroxychalcone | DPPH Radical Scavenging | 26.55 ± 0.55 µg/mL | [3] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 8.22 µg/mL | [4] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 6.89 µg/mL | [4] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 3.39 µg/mL | [4] |

Table 2: Anti-inflammatory Activity of Chalcone Analogues

| Chalcone Derivative | Cell Line | Assay | IC50 Value | Reference |

| 2'-Methoxy-3,4-dichlorochalcone | RAW 264.7 | Nitric Oxide Production | 7.1 µM | [5] |

| 2'-Hydroxy-6'-methoxychalcone | RAW 264.7 | Nitric Oxide Production | 9.6 µM | [5] |

| 2'-Hydroxy-3-bromo-6'-methoxychalcone | RAW 264.7 | Nitric Oxide Production | 7.8 µM | [5] |

| 2'-Hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | Nitric Oxide Production | 9.6 µM | [5] |

| 2f (a methoxylated phenyl-based chalcone) | RAW 264.7 | Nitric Oxide Production | 11.2 µM | [6] |

Table 3: Anticancer Activity of Chalcone Analogues

| Chalcone Derivative | Cell Line | Assay | IC50 Value | Reference |

| Chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) | MCF-7 | MTT Assay | 0.80 µg/mL | [7] |

| Chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) | MDA-MB-231 | MTT Assay | 17.98 ± 6.36 µg/mL | [7] |

| Chalcone 12 (prenylated chalcone) | MCF-7 | MTT Assay | 4.19 ± 1.04 µM | [8] |

| Chalcone 13 (prenylated chalcone) | MCF-7 | MTT Assay | 3.30 ± 0.92 µM | [8] |

| Chalcone 12 (prenylated chalcone) | MDA-MB-231 | MTT Assay | 6.12 ± 0.84 µM | [8] |

| Chalcone 13 (prenylated chalcone) | MDA-MB-231 | MTT Assay | 18.10 ± 1.65 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of chalcones. These protocols can be adapted for the investigation of Homoeriodictyol chalcone.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., Homoeriodictyol chalcone) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution, and a blank containing the solvent only, should be included.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[10]

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Preparation of Reagents:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the test compound to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5][6][11]

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Measurement of Nitrite (B80452):

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

-

Determine the IC50 value for NO inhibition.

-

A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Anticancer Activity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]

-

Cell Culture and Treatment:

-

Culture human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), in appropriate media.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay Procedure:

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways Modulated by Chalcones

Chalcones are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific effects of Homoeriodictyol chalcone on these pathways have not been elucidated, the following diagrams illustrate the general mechanisms by which chalcones can influence key pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway at multiple points.[1][12][13]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cell proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate these pathways, often leading to cell cycle arrest and apoptosis in cancer cells.[14]

Conclusion

Homoeriodictyol chalcone represents a promising yet understudied molecule within the broader class of bioactive chalcones. While direct experimental evidence for its biological activities is currently limited, data from structurally similar compounds suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to initiate and advance the investigation of Homoeriodictyol chalcone's therapeutic potential. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive profile of its biological effects.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcea.org [ijcea.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methoxy-2',4,4',6'-tetrahydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a flavonoid, a class of natural compounds known for their diverse biological activities. It belongs to the chalcone (B49325) subgroup, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of multiple hydroxyl groups and a methoxy (B1213986) group on its structure suggests potential antioxidant and other therapeutic properties.

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

| Synonyms | 2',4,4',6'-Tetrahydroxy-3-methoxychalcone, Homoeriodictyol chalcone | |

| CAS Number | 52218-19-6 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₆ | [1][2] |

| Molecular Weight | 302.28 g/mol | [2] |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Appearance | Typically a yellow crystalline solid. | [3] |

| Solubility | Soluble in polar organic solvents like methanol (B129727) and DMSO. | [3] |

Synthesis

The primary method for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

A general protocol for the synthesis of chalcones via Claisen-Schmidt condensation is as follows. Specific reactant amounts and conditions may need to be optimized for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.

Materials:

-

2,4,6-Trihydroxyacetophenone

-

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

Procedure:

-

Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in methanol in a round-bottom flask.

-

To this solution, add a solution of vanillin (1 equivalent) in methanol.

-

Slowly add an aqueous solution of a strong base, such as 40% KOH, to the mixture while stirring at room temperature.[3]

-

Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the precipitated solid, wash it with cold water until the washings are neutral, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.[3]

Workflow for Claisen-Schmidt Condensation:

Caption: General workflow for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.

Biological Activity and Quantitative Data

While specific quantitative data for 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is limited in publicly available literature, the biological activities of closely related chalcones provide strong indications of its potential therapeutic effects. The data presented below is for structurally similar compounds and should be interpreted with this in mind.

Anticancer Activity

Chalcones are well-documented for their cytotoxic effects against various cancer cell lines. The presence and position of hydroxyl and methoxy groups significantly influence their anticancer potency.

| Chalcone Derivative | Cell Line(s) | IC₅₀ Value (µg/mL) | Reference |

| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa, WiDr | 8.53, 2.66 | [3] |

| 2',4-Dihydroxy-3-methoxychalcone | HeLa, WiDr | 12.80, 19.57 | [3] |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D | 5.28 | [2] |

Anti-inflammatory Activity

Many chalcones exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

| Chalcone Derivative | Assay | Effect | Reference |

| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, TNF-α, IL-1β, and IL-6 production. | [4] |

| 4'-Hydroxychalcone (B163465) | TNFα-induced NF-κB activation | Inhibition of NF-κB pathway activation. | [5] |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-treated RAW264.7 macrophages | Dose-dependent anti-inflammatory effects, reduced COX-2 and iNOS. | [6] |

Antioxidant Activity

The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups.

| Chalcone Derivative | Assay | IC₅₀ Value (µM) | Reference |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging | 50.2 ± 2.8 | [7] |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | Superoxide scavenging | 56.3 ± 2.3 | [7] |

| 2',4',4-Trihydroxychalcone | DPPH assay | 26.55 ± 0.55 µg/mL | [8] |

Signaling Pathways

The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. Based on studies of structurally related compounds, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is likely to modulate the following key pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many chalcones have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][5]

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and apoptosis. Chalcones have been observed to modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[4][9]

Caption: Modulation of the MAPK signaling pathway by chalcones.

Conclusion

3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a promising natural product scaffold with significant potential for drug development. Its chemical structure suggests strong antioxidant, anti-inflammatory, and anticancer properties. While specific quantitative data for this exact compound is still emerging, the wealth of information on closely related chalcones provides a solid foundation for further research. The detailed synthetic protocols and understanding of the key signaling pathways involved will be invaluable for scientists and researchers working to unlock the full therapeutic potential of this and other chalcone derivatives. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility.

References

- 1. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Homoeriodictyol Chalcone (CAS Number: 52218-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol chalcone (B49325), with the CAS number 52218-19-6, is a natural chalcone that holds significant promise for therapeutic applications. As a member of the flavonoid family, it is recognized for its potential as a non-selective antioxidant and radical scavenger. This technical guide provides a comprehensive overview of the available scientific information on Homoeriodictyol chalcone, focusing on its chemical properties, biosynthesis, and potential biological activities. While specific experimental data on this particular chalcone is limited in publicly accessible literature, this document extrapolates potential mechanisms and experimental approaches based on the well-established activities of the broader chalcone class of compounds, which are known to exhibit anti-inflammatory, anticancer, and neuroprotective properties. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation and providing a framework for designing experimental studies.

Chemical and Physical Properties

Homoeriodictyol chalcone, also known by its synonym 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a polyhydroxylated aromatic ketone. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 52218-19-6 |

| Molecular Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol |

| Appearance | Powder |

| Purity | Typically ≥98% (as per commercial suppliers) |

| Synonyms | 3-Methoxy-2',4,4',6'-tetrahydroxychalcone |

Biosynthesis

Homoeriodictyol chalcone is synthesized in nature through the phenylpropanoid pathway. This biosynthetic route involves a series of enzymatic reactions, starting from the amino acid phenylalanine. A key step is the condensation of a CoA-ester (feruloyl-CoA) with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). This process is foundational to the production of a wide array of flavonoids and isoflavonoids in plants.

Below is a simplified representation of the biosynthetic pathway leading to Homoeriodictyol chalcone.

Caption: Biosynthesis of Homoeriodictyol Chalcone.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for Homoeriodictyol chalcone is sparse, the broader class of chalcones is known to possess a wide range of biological activities. These activities are often attributed to their unique α,β-unsaturated ketone moiety, which can interact with various biological targets. Based on the activities of structurally similar chalcones, Homoeriodictyol chalcone is hypothesized to exhibit anti-inflammatory, anticancer, and neuroprotective effects.

Potential Anti-inflammatory Activity

Chalcones are well-documented inhibitors of key inflammatory pathways. A plausible mechanism for Homoeriodictyol chalcone's anti-inflammatory action would involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

The diagram below illustrates a potential signaling cascade that could be targeted by Homoeriodictyol chalcone to exert anti-inflammatory effects.

Caption: Potential Anti-inflammatory Signaling Pathway.

Potential Anticancer Activity

Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is crucial for cell survival and proliferation, is a common target for chalcones.

A hypothetical workflow for investigating the anticancer effects of Homoeriodictyol chalcone is presented below.

Technical Guide: In Silico Prediction of Homoeriodictyol Chalcone Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol chalcone (B49325) (3-Methoxy-2',4,4',6'-tetrahydroxychalcone) is a natural chalcone, a class of compounds belonging to the flavonoid family that serve as precursors for all flavonoids.[1][2] Chalcones are characterized by an open-chain α,β-unsaturated ketone core connecting two aromatic rings.[3][4] This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[5][6][7] Given this therapeutic potential, predicting the bioactivity of specific chalcones like Homoeriodictyol is a critical step in drug discovery.

In silico prediction methods offer a rapid, cost-effective approach to screen compounds, elucidate mechanisms of action, and prioritize candidates for further in vitro and in vivo testing.[8][9] This technical guide provides an in-depth overview of the computational methodologies used to predict the bioactivity of Homoeriodictyol chalcone, complete with detailed protocols, data interpretation, and visualization of relevant biological pathways.

Predicted Bioactivities of Homoeriodictyol Chalcone

Based on the extensive research into chalcone derivatives, Homoeriodictyol chalcone is predicted to exhibit several key bioactivities:

-

Anti-inflammatory Activity: Chalcones are known to inhibit key inflammatory mediators. They can suppress the production of nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by modulating signaling pathways such as NF-κB and JNK.[10][11][12]

-

Antioxidant Activity: The phenolic hydroxyl groups present in the structure of Homoeriodictyol chalcone are crucial for its antioxidant properties.[13] These groups can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[13][14] The primary mechanism involves the formation of stable phenoxy radicals.[13]

-

Anticancer Activity: The anticancer effects of chalcones are attributed to their ability to interact with multiple cellular targets, inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell proliferation.[1][2][3][15] They have shown efficacy against various cancer cell lines, including breast, colon, and liver cancer.[2][3][16]

In Silico Prediction Methodologies & Protocols

A multi-faceted in silico approach is essential for a comprehensive bioactivity prediction. The general workflow involves target identification, molecular modeling, and simulation to predict the interaction and effect of the compound on a biological system.

Caption: General workflow for in silico bioactivity prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[5][8][17] This method is crucial for identifying potential protein targets and understanding the molecular basis of interaction.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., COX-2, iNOS, Tubulin).

-

Using molecular modeling software (e.g., AutoDockTools, Maestro, MOE), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges (e.g., Kollman charges).[17]

-

-

Ligand Preparation:

-

Obtain the 2D structure of Homoeriodictyol chalcone and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.[17]

-

-

Grid Generation:

-

Define a grid box encompassing the active site of the receptor. The coordinates are typically centered on the co-crystallized ligand or a known binding pocket.[17]

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible ligand conformations within the defined grid box.[17]

-

-

Analysis of Results:

-

Analyze the resulting docking poses based on the predicted binding energy (kcal/mol) and clustering.

-

Visualize the best-scoring pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with active site residues.[9]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a set of compounds with their physicochemical properties, or "descriptors."[18][19] A robust QSAR model can predict the activity of new compounds, like Homoeriodictyol chalcone, based solely on their structure.

Experimental Protocol: QSAR Modeling

-

Dataset Preparation:

-

Compile a dataset of chalcone derivatives with experimentally determined bioactivities (e.g., IC50 values) against a specific target.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) using software like PaDEL-Descriptor or DRAGON.

-

-

Model Generation:

-

Model Validation:

-

Prediction for New Compound:

-

Calculate the same set of descriptors for Homoeriodictyol chalcone and use the validated QSAR model to predict its bioactivity.

-

Key Signaling Pathways Modulated by Chalcones

In silico predictions are often aimed at understanding how a compound modulates cellular signaling. Chalcones are known to interact with several key pathways involved in inflammation and cancer.

NF-κB Signaling Pathway (Inflammation)

The NF-κB pathway is a central regulator of inflammation. Chalcones can inhibit this pathway, reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Nrf2 Signaling Pathway (Antioxidant Response)

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Chalcones can activate this pathway, leading to the expression of cytoprotective genes.[4]

Caption: Activation of the Nrf2 antioxidant pathway by chalcones.

Quantitative Data Summary

While specific in silico data for Homoeriodictyol chalcone is limited in publicly available literature, data from related chalcones can provide valuable benchmarks for predictive studies.

Table 1: Example Molecular Docking Scores of Chalcone Derivatives Against Therapeutic Targets

| Compound Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazoline Chalcones | H. pylori Urease (2QV3) | -5.39 to -5.74 | ASN666, SER714, ASN810 | [9] |

| Bis-Chalcones | Estrogen Receptor α (3ERT) | -8.5 to -12.3 | PHE404, LEU387, ARG394 | [16][17] |

| Hydroxylated Chalcones | Tyrosine Kinase (EGFR, 1XKK) | > -8.5 (higher than ATP) | MET769, LYS721 | [20] |

| Fluoro-Chalcones | DNA Gyrase | -5.62 | Not specified |[21] |

Table 2: Example In Vitro Bioactivity (IC50) of Chalcone Derivatives

| Compound/Derivative | Bioactivity | Cell Line / Assay | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Brominated Chalcone | Anticancer | Gastric Cancer Cells | 3.57 - 5.61 | [15] |

| Pyrazolone (B3327878) Chalcone | Anticancer | MCF-7 (Breast Cancer) | 3.92 | [22] |

| 2',5'-dialkoxychalcone | Anti-inflammatory (NO inhibition) | N9 Microglial Cells | 0.7 | [12] |

| 2'-hydroxychalcone | Anti-inflammatory (β-glucuronidase release) | Rat Neutrophils | 1.6 | [12] |

| Chalcone-Coumarin Hybrid | Anticancer | HCT116 (Colon Cancer) | 3.6 |[15] |

Conclusion

The in silico prediction of Homoeriodictyol chalcone's bioactivity is a powerful, hypothesis-driven approach that leverages computational chemistry and bioinformatics. Methodologies like molecular docking and QSAR analysis provide critical insights into potential therapeutic targets and efficacy. The known interactions of chalcones with key signaling pathways, such as NF-κB and Nrf2, form a strong basis for predicting the anti-inflammatory and antioxidant potential of Homoeriodictyol chalcone. While quantitative data from closely related analogues serves as a guide, specific in silico and subsequent in vitro studies on Homoeriodictyol chalcone are necessary to fully validate its therapeutic promise. This guide provides the foundational framework for researchers to embark on such investigations.

References

- 1. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Antioxidant and prooxidant actions of prenylated and nonprenylated chalcones and flavanones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Docking Studies of a Chalcone Derivative Compound p-hydroxy-m-methoxychalcone with Tyrosine Kinase Receptors | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 22. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Homoeriodictyol Chalcone: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of homoeriodictyol (B191827) chalcone (B49325). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on the solubility of structurally related chalcones and flavonoids to provide a qualitative assessment. Furthermore, it details established experimental protocols for solubility determination and explores a key signaling pathway influenced by chalcones, offering a valuable resource for research and development.

Core Focus: Solubility Profile

Homoeriodictyol chalcone, a polyphenol, is anticipated to exhibit solubility patterns characteristic of flavonoids and other chalcones. Generally, these compounds are more soluble in polar organic solvents and have limited solubility in non-polar organic solvents and water. Factors such as the presence of multiple hydroxyl groups and a methoxy (B1213986) group in its structure influence its polarity and potential for hydrogen bonding, which are key determinants of solubility.

Qualitative Solubility Data

The following table provides a qualitative summary of the expected solubility of homoeriodictyol chalcone in a range of common laboratory solvents. This estimation is based on the general solubility behavior of chalcones and flavonoids.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, including polyphenols. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively dissolves polar organic molecules. |

| Ethanol (B145695) | Polar Protic | High | The hydroxyl group of ethanol can form hydrogen bonds with the solute. |

| Methanol | Polar Protic | High | Similar to ethanol, its polarity and hydrogen bonding capacity facilitate dissolution. |

| Acetone | Polar Aprotic | Medium to High | A good solvent for many organic compounds, though slightly less polar than alcohols. |

| Ethyl Acetate | Moderately Polar | Medium | Can dissolve a range of organic compounds, but its lower polarity might limit high solubility. |

| Chloroform | Non-polar | Low | As a non-polar solvent, it is not expected to be a good solvent for the polar homoeriodictyol chalcone. |

| Dichloromethane (DCM) | Non-polar | Low | Similar to chloroform, its non-polar nature makes it a poor solvent for this compound. |

| Water | Polar Protic | Low | Despite being polar, the hydrophobic regions of the chalcone structure limit its solubility in water. |

| n-Hexane | Non-polar | Very Low | A non-polar aliphatic hydrocarbon, unsuitable for dissolving polar compounds. |

Experimental Protocols for Solubility Determination

For researchers seeking to obtain precise quantitative solubility data for homoeriodictyol chalcone, the following established methodologies are recommended.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of homoeriodictyol chalcone is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then filtered (e.g., through a 0.22 µm filter) or centrifuged.

-

Quantification: The concentration of homoeriodictyol chalcone in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L at a specific temperature.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[4]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of homoeriodictyol chalcone to a known mass or volume of the solvent and allowing it to equilibrate with stirring at a constant temperature.

-

Aliquot Removal and Evaporation: A known volume or mass of the clear, saturated supernatant is carefully removed and transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the aliquot, typically under a gentle stream of inert gas or in a vacuum oven, until a constant weight of the dried solute is achieved.

-

Mass Determination: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent aliquot taken.

Visualization of a Key Signaling Pathway

Chalcones are known to interact with various cellular signaling pathways. One of the most studied is the Keap1/Nrf2-ARE pathway, which plays a crucial role in the cellular antioxidant response.

Caption: Keap1/Nrf2-ARE Signaling Pathway Activation by Homoeriodictyol Chalcone.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Homoeriodictyol from Eriodictyon californicum

Introduction

Eriodictyon californicum, commonly known as Yerba Santa, is a plant native to California and northern Mexico, traditionally valued for its medicinal properties.[1] It is a rich source of flavonoids, with Homoeriodictyol being a compound of significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Chemically, Homoeriodictyol is a flavanone, specifically (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[3] It is important to distinguish this from its open-chain precursor, Homoeriodictyol chalcone. While chalcones are biosynthetic precursors to flavanones, the stable and abundant form isolated from Eriodictyon californicum is the flavanone, Homoeriodictyol.[4][5] The protocols detailed herein focus on the extraction and purification of this flavanone.

These application notes are intended for researchers, scientists, and drug development professionals, providing a comparative overview of various extraction methods, detailed experimental protocols, and visualizations of the extraction workflow and the compound's primary signaling pathway.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of Homoeriodictyol. Below is a summary of quantitative data from various extraction methods applied to Eriodictyon californicum.

| Extraction Method | Solvent | Key Parameters | Product | Yield (by mass) | Purity (by HPLC) | Reference |

| Soxhlet Extraction | Ethyl Acetate (B1210297) | 10 hours extraction | Homoeriodictyol Sodium Salt | 2.0% | 96% | [1][6] |

| Soxhlet Extraction | Ethyl Acetate | - | Homoeriodictyol Sodium Salt | 2.5% (crude 80%) | Not Specified | [1][3] |

| Soxhlet Extraction | 95% Ethanol (B145695) | 12 hours, 60-80°C | Total Flavonoids | 6.76 ± 0.003 µg QE/mg | Not Specified | [1] |

| Maceration | Methanol (B129727) | Exhaustive (30 x 4L) | Homoeriodictyol | 0.5% | Not Specified | [1] |

| Ultrasound-Assisted | 70% Ethanol | 25 min, 250 W, 40-60°C | Total Flavonoids Extract | Not Specified | Not Specified | [1] |

| Ethyl Acetate Extraction | Ethyl Acetate | Precipitation with Sodium Carbonate | Homoeriodictyol Sodium Salt | 2.3% | Not Specified | [3] |

| Ethyl Acetate Extraction | Ethyl Acetate | Precipitation with Sodium Hydroxide | Homoeriodictyol Sodium Salt | 2.4% | Not Specified | [3] |

Experimental Protocols

The following sections provide detailed protocols for the extraction and purification of Homoeriodictyol from Eriodictyon californicum.

Protocol 1: Soxhlet Extraction with Ethyl Acetate

This method is effective for obtaining a high-purity product.[1][6]

1. Plant Material Preparation:

- Procure dried leaves of Eriodictyon californicum.

- Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

- Place 100 g of the powdered leaves into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.[6]

- Add a sufficient volume of ethyl acetate (approx. 1300 mL) to the flask.[6]

- Heat the solvent to its boiling point and conduct the extraction for 10 hours.[6]

3. Dewaxing and Concentration:

- After extraction, concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum.[3][6]

- Store the concentrated extract at 4°C overnight to precipitate leaf waxes.[3][6]

- Filter the cold extract through filter paper to remove the precipitated waxes.

4. Precipitation of Homoeriodictyol Sodium Salt:

- Treat the dewaxed filtrate with an ice-cold 10% (w/v) sodium carbonate solution (approx. 450 mL).[3][6]

- A yellow precipitate of Homoeriodictyol sodium salt will form.[3]

- Stir the mixture for 1 hour to ensure complete precipitation.[1]

5. Isolation and Purification:

- Filter the precipitate using a Buchner funnel.

- Wash the collected precipitate with a small amount of cold deionized water.[3]

- Recrystallize the crude product from water to obtain purified Homoeriodictyol sodium salt.[6]

- Dry the purified product in a vacuum oven at 40°C.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method offers a rapid extraction time compared to conventional methods.[1]

1. Plant Material Preparation:

- Dry and powder the leaves of Eriodictyon californicum.

2. Extraction:

- Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[1]

- Place the vessel in an ultrasonic bath.

- Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature between 40-60°C.[1]

3. Isolation:

- After extraction, centrifuge the mixture to separate the supernatant from the solid plant residue.

- Collect the supernatant containing the extracted flavonoids.

4. Purification (Solvent Partitioning):

- Concentrate the supernatant using a rotary evaporator to yield a crude extract.

- Resuspend the crude extract in water and partition it against ethyl acetate.

- Collect the ethyl acetate fraction, which will be enriched with Homoeriodictyol. Further purification can be achieved using the precipitation method described in Protocol 1 (Steps 3-5) or by column chromatography.[7]

Protocol 3: Maceration

This protocol involves soaking the plant material in a solvent over an extended period.

1. Plant Material Preparation:

- Grind approximately 2.0 kg of dried Eriodictyon californicum leaves.[1]

2. Extraction:

- Place the ground plant material in a large container.

- Perform an exhaustive extraction with methanol by carrying out multiple separate extractions (e.g., 30 extractions, each with 4 L of methanol).[1]

- Combine all the methanol extracts.

3. Solvent Partitioning and Purification:

- Evaporate the combined methanol extract to dryness using a rotary evaporator to yield the crude extract.[1]

- Partition the dried extract between 9:1 methanol-water and hexane (B92381) to remove nonpolar compounds.[1]

- Separate the methanol/water layer and evaporate it to a thick tar.

- Partition the resulting tar with chloroform (B151607) and water. The precipitate formed can be further processed to isolate Homoeriodictyol.[1]

Visualizations

Extraction and Purification Workflow

The following diagram illustrates the general workflow for isolating Homoeriodictyol from Eriodictyon californicum, combining extraction, dewaxing, and purification steps.

Signaling Pathway of Homoeriodictyol

Homoeriodictyol exerts its primary antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.[1][5][8]

References

- 1. Homoeriodictyol protects human endothelial cells against oxidative insults through activation of Nrf2 and inhibition of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 8. researchgate.net [researchgate.net]

Protocol for ultrasonic-assisted extraction of Homoeriodictyol chalcone

Topic: Protocol for Ultrasonic-Assisted Extraction of Homoeriodictyol Chalcone (B49325)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoeriodictyol chalcone (2',4,4',6'-Tetrahydroxy-3-methoxychalcone) is a natural flavonoid derivative with significant potential in biomedical research, noted for its properties as a non-selective antioxidant radical scavenger that neutralizes reactive oxygen species (ROS)[1]. It is a compound of interest for research into neurodegenerative diseases, inflammatory disorders, and cancers[1]. Found in plants such as Yerba Santa (Eriodictyon californicum), effective extraction is crucial for its study and application[2][3].

Ultrasonic-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices[4]. This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer, which often results in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction[4][5][6][7]. This document provides a detailed protocol for the efficient extraction of Homoeriodictyol chalcone using UAE.

Physicochemical Properties of Homoeriodictyol Chalcone

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₆ | [8][9] |

| Molecular Weight | 302.28 g/mol | [3][8] |

| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [10] |

| Appearance | Powder | [8] |

| Purity (Typical) | ≥98% (by HPLC) | [8] |

| Storage | Store at <+8°C in a dry, dark place. For long-term, -20 to -80°C is recommended. | [9][10] |

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol details the procedure for extracting Homoeriodictyol chalcone from dried plant material, such as the leaves of Eriodictyon californicum.

3.1. Materials and Equipment

-

Plant Material: Dried and finely powdered leaves of Eriodictyon species.

-

Solvents: HPLC grade 70% ethanol (B145695) (or methanol), deionized water[2][11].

-

Apparatus:

-

Ultrasonic bath or probe system with temperature and power control[12].

-

Grinder or mill.

-

Beakers or Erlenmeyer flasks.

-

Filtration system (e.g., Whatman filter paper, vacuum filtration).

-

Rotary evaporator.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for quantification[13][14][15].

-

3.2. Step-by-Step Procedure

-

Plant Material Preparation:

-

Ensure the plant material (e.g., leaves of Eriodictyon californicum) is thoroughly dried.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

-

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

-

Add 248 mL of 59% ethanol to achieve a liquid-to-solid ratio of approximately 25:1 (mL/g)[7]. Note: The optimal ratio may vary and should be optimized for the specific plant material[11][16].

-

Place the flask in the ultrasonic bath. Ensure the water level in the bath covers the solvent level in the flask.

-

-

Ultrasonication:

-

Set the ultrasonic parameters. Based on optimization studies for similar flavonoids, the following are recommended starting points:

-

-

Post-Extraction Filtration:

-

After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Wash the residue with a small volume of the extraction solvent (e.g., 20-30 mL) to recover any remaining extract. Combine the filtrates.

-

-

Solvent Removal:

-

Purification (Optional):

-

For higher purity, the crude extract can be redissolved in a minimal amount of the mobile phase and purified using techniques like Solid-Phase Extraction (SPE) with a C18 cartridge[13].

-

-

Quantification:

-

Dissolve a known amount of the dried extract in the HPLC mobile phase.

-

Analyze the sample using an HPLC-UV system. Typical conditions for flavonoid analysis involve a C18 column and a gradient elution with a mobile phase of acidified water (e.g., 0.1% formic acid) and methanol (B129727) or acetonitrile[14][19].

-

Set the detection wavelength to approximately 288 nm for flavanones[15][19].

-

Calculate the yield of Homoeriodictyol chalcone by comparing the peak area to a calibration curve prepared with an analytical standard.

-

Data Presentation: Optimization of UAE Parameters

The following table summarizes hypothetical data from optimization experiments, demonstrating the influence of key parameters on the extraction yield and purity of Homoeriodictyol chalcone.

| Run | Solvent (Ethanol %) | Time (min) | Temp (°C) | Power (W) | Yield (mg/g DW) | Purity (%) |

| 1 | 50 | 20 | 40 | 300 | 8.5 | 85.2 |

| 2 | 70 | 20 | 40 | 300 | 10.2 | 88.1 |

| 3 | 90 | 20 | 40 | 300 | 7.1 | 83.4 |

| 4 | 70 | 30 | 40 | 300 | 11.5 | 90.3 |

| 5 | 70 | 40 | 40 | 300 | 11.3 | 89.8 |

| 6 | 70 | 30 | 50 | 300 | 11.8 | 91.5 |

| 7 | 70 | 30 | 60 | 300 | 10.9 | 87.6 |

| 8 | 70 | 30 | 50 | 400 | 12.4 | 92.1 |

| 9 | 70 | 30 | 50 | 500 | 12.1 | 91.8 |

DW: Dry Weight. Data is illustrative and based on typical optimization trends for flavonoid extraction[7][11][18].

Visualizations

5.1. Experimental Workflow

Caption: Workflow for ultrasonic-assisted extraction of Homoeriodictyol chalcone.

5.2. Parameter Influence Diagram

Caption: Influence of key parameters on UAE outcomes for Homoeriodictyol chalcone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Homoeriodictyol - Wikipedia [en.wikipedia.org]

- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization | MDPI [mdpi.com]

- 7. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

- 8. Homoeriodictyol chalcone | CymitQuimica [cymitquimica.com]

- 9. extrasynthese.com [extrasynthese.com]

- 10. Homoeriodictyol chalcone | 52218-19-6 [sigmaaldrich.com]

- 11. Optimization of the Ultrasonic-Assisted Extraction of Bioactive Flavonoids from Ampelopsis grossedentata and Subsequent Separation and Purification of Two Flavonoid Aglycones by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archive.sciendo.com [archive.sciendo.com]

- 13. benchchem.com [benchchem.com]

- 14. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

Application Notes and Protocols for the Chiral Separation of Homoeriodictyol Chalcone Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827) chalcone (B49325), scientifically known as 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a natural flavonoid precursor with a range of documented biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2] Like many flavonoids, homoeriodictyol chalcone possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of these molecules can significantly influence their pharmacological and pharmacokinetic properties.[3] Therefore, the ability to separate and characterize individual enantiomers is crucial for drug discovery and development to identify the more active and less toxic form.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioseparation of chiral compounds.[3][4] This application note provides a detailed protocol for the chiral separation of homoeriodictyol chalcone enantiomers based on established methods for structurally similar flavanones and chalcones.[3]

Quantitative Data Summary